VEGFR2 Inhibition: Sub-Nanomolar Potency and >25,000-Fold Selectivity via 7-Benzyloxyquinazoline Core
The 7-benzyloxyquinazoline core—directly accessible from 4-(benzyloxy)-5-fluoroquinazoline—enables the VEGFR2 inhibitor ZM323881 to achieve sub-nanomolar potency (IC₅₀ < 2 nM) and exceptional selectivity (>25,000-fold) against the closely related VEGFR1 kinase [1]. In contrast, the unsubstituted quinazoline core yields no measurable activity, and 4-methoxy or 4-phenyloxy analogs demonstrate dramatically reduced potency or complete inactivity [2]. This differential is not incremental; it represents a binary switch between an inactive scaffold and a highly potent, isoform-selective probe.
| Evidence Dimension | VEGFR2 tyrosine kinase inhibition (IC₅₀) and selectivity vs. VEGFR1 |
|---|---|
| Target Compound Data | IC₅₀ < 2 nM against VEGFR2; >25,000-fold selectivity over VEGFR1 |
| Comparator Or Baseline | VEGFR1 (IC₅₀ > 50 µM); unsubstituted quinazoline core (inactive); 4-methoxy or 4-phenyloxy analogs (significantly reduced potency) |
| Quantified Difference | >25,000-fold selectivity index (VEGFR1 IC₅₀ / VEGFR2 IC₅₀ > 25,000) |
| Conditions | In vitro kinase inhibition assay; ZM323881 (5-[[7-(benzyloxy)quinazolin-4-yl]amino]-4-fluoro-2-methylphenol) tested against recombinant VEGFR2 and VEGFR1 tyrosine kinases |
Why This Matters
Procurement of this specific intermediate ensures the final inhibitor retains the benzyloxy pharmacophore essential for achieving the reported sub-nanomolar potency and unparalleled selectivity—attributes unattainable with generic 4-alkoxy quinazoline alternatives.
- [1] Whittles, C. E., Pocock, T. M., Wedge, S. R., Kendrew, J., Hennequin, L. F., Harper, S. J., & Bates, D. O. (2002). ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity. Microcirculation, 9(6), 513-522. View Source
- [2] Verma, A. (2020). Figure 37: SAR studies of quinazoline derivatives—benzyloxy vs. phenyloxy activity comparison. Academia.edu. View Source
